11-Keto-Fluprostenol

Übersicht

Beschreibung

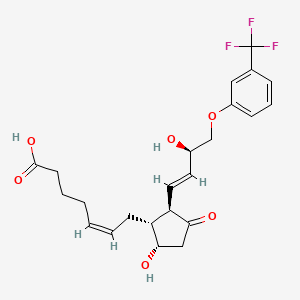

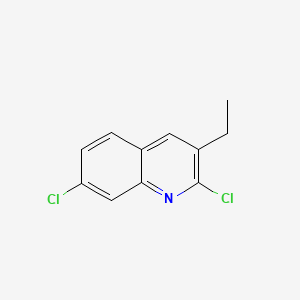

11-keto Fluprostenol is a synthetic analog of prostaglandin D2, designed to have a prolonged half-life and greater potency. It is derived from fluprostenol, a well-studied potent analog of prostaglandin F2α, primarily acting through the FP receptor . The oxidation at the C-11 position of fluprostenol yields 11-keto Fluprostenol .

Wissenschaftliche Forschungsanwendungen

11-Keto-Fluprostenol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound entfaltet seine Wirkungen hauptsächlich über den FP-Rezeptor, ähnlich wie Fluprostenol . Es zeigt eine moderate Bindung an den CRTH2/DP2-Rezeptor im Vergleich zu Prostaglandin D2 und im Wesentlichen keine Aktivität am DP1-Rezeptor . Die strukturellen Modifikationen in this compound erhöhen seine Potenz und verlängern seine Halbwertszeit, was es zu einer wertvollen Verbindung für Forschungs- und therapeutische Anwendungen macht .

Ähnliche Verbindungen:

Fluprostenol: Ein potentes Analog von Prostaglandin F2α, das hauptsächlich über den FP-Rezeptor wirkt.

Prostaglandin D2: Die Stammverbindung, von der this compound abgeleitet ist.

Cloprostenol, Bimatoprost, PGF2α, Travoprost: Weitere Prostaglandin-Analoga mit ähnlichen Strukturen und Funktionen.

Einzigartigkeit: this compound ist aufgrund seiner strukturellen Modifikationen einzigartig, die seine Potenz erhöhen und seine Halbwertszeit im Vergleich zu anderen Prostaglandin-Analoga verlängern . Seine selektive Bindung an bestimmte Prostaglandin-Rezeptoren macht es zu einem wertvollen Instrument für die Forschung und potenzielle therapeutische Anwendungen .

Wirkmechanismus

Target of Action

11-keto Fluprostenol is a potent analog of prostaglandin F2α (PGF2α) and primarily interacts with the FP receptor . The FP receptor is a G-protein-coupled receptor that plays a crucial role in various physiological processes.

Mode of Action

The compound acts by binding to the FP receptor, which is its primary target . This binding triggers a series of biochemical reactions that lead to the observed physiological effects. Additionally, 11-keto Fluprostenol exhibits moderate binding to the CRTH2/DP2 receptor compared to prostaglandin D2 (PGD2) and essentially no activity at the DP1 receptor .

Biochemical Pathways

The binding of 11-keto Fluprostenol to the FP receptor initiates a cascade of events in the G-protein-coupled receptor pathway . This leads to the activation of various downstream effects that contribute to the compound’s overall action.

Pharmacokinetics

It is known that the compound has structural modifications intended to give it a prolonged half-life and greater potency . These modifications likely influence its bioavailability and overall pharmacokinetic profile.

Result of Action

The molecular and cellular effects of 11-keto Fluprostenol’s action are primarily due to its interaction with the FP receptor . By binding to this receptor, the compound can influence a variety of physiological processes.

Action Environment

The action, efficacy, and stability of 11-keto Fluprostenol can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

11-keto Fluprostenol interacts with various biomolecules in biochemical reactions. It exhibits moderate binding to the CRTH2/DP2 receptor compared to PGD2 and essentially no activity at the DP1 receptor . The oxidation at C-11 of Fluprostenol yields 11-keto Fluprostenol .

Cellular Effects

It is known that it interacts with the FP receptor, which is involved in various cellular processes .

Molecular Mechanism

The molecular mechanism of 11-keto Fluprostenol involves its interaction with the FP receptor. The compound is an analog of PGD2, and its structural modifications are intended to enhance its half-life and potency .

Temporal Effects in Laboratory Settings

Its structural modifications are intended to enhance its half-life, suggesting that it may have prolonged effects .

Metabolic Pathways

It is known that the oxidation at C-11 of Fluprostenol yields 11-keto Fluprostenol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 11-keto Fluprostenol is synthesized by oxidizing fluprostenol at the C-11 position . The oxidation process involves the use of specific oxidizing agents under controlled conditions to ensure the selective formation of the keto group at the C-11 position.

Industrial Production Methods: The industrial production of 11-keto Fluprostenol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to ensure the efficient conversion of fluprostenol to 11-keto Fluprostenol .

Analyse Chemischer Reaktionen

Reaktionstypen: 11-Keto-Fluprostenol durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .

Häufige Reagenzien und Bedingungen:

Substitution: Substitutionsreaktionen können Nucleophile wie Amine oder Thiole unter basischen oder sauren Bedingungen beinhalten.

Hauptprodukte: Das Hauptprodukt, das bei der Oxidation von Fluprostenol entsteht, ist this compound . Andere Reaktionen können verschiedene Derivate ergeben, abhängig von den verwendeten Reagenzien und Bedingungen .

Vergleich Mit ähnlichen Verbindungen

Fluprostenol: A potent analog of prostaglandin F2α, primarily acting through the FP receptor.

Prostaglandin D2: The parent compound from which 11-keto Fluprostenol is derived.

Cloprostenol, Bimatoprost, PGF2α, Travoprost: Other prostaglandin analogs with similar structures and functions.

Uniqueness: 11-keto Fluprostenol is unique due to its structural modifications that enhance its potency and extend its half-life compared to other prostaglandin analogs . Its selective binding to specific prostaglandin receptors makes it a valuable tool for research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-20,27-28H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDMHJAKZGBRYTF-KYUUVOLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1=O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H](C1=O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601102829 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62145-07-7 | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62145-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5Z)-7-[(1R,2R,5S)-5-Hydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]-3-oxocyclopentyl]-5-heptenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601102829 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

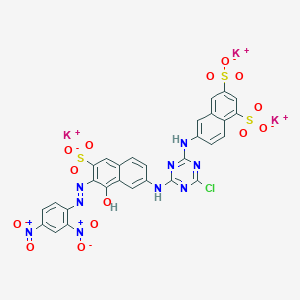

Q1: The study focuses on identifying potent DP2 receptor agonists. How does 11-keto Fluprostenol compare to the other PGD2 analogs in terms of DP2 receptor activation?

A1: The study found that 11-keto Fluprostenol was less potent than several other PGD2 analogs in stimulating CD11b expression and actin polymerization, indicators of DP2 receptor activation in eosinophils. The rank order of potency was observed as follows: 15R-Methyl-Prostaglandin D2 > Prostaglandin D2 > 17-phenyl-18,19,20-trinor-Prostaglandin D2 > 15S-Methyl-Prostaglandin D2 ≈ 16,16-dimethyl-Prostaglandin D2 > 11-keto Fluprostenol []. This suggests that while 11-keto Fluprostenol can activate the DP2 receptor, it is not as potent as other tested analogs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethanone, 1-(1-azabicyclo[3.2.1]oct-3-yl)-, exo- (9CI)](/img/no-structure.png)

![cyclohexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B593176.png)

![2-Methyl-5-[5-(2-methylphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]pyridine](/img/structure/B593183.png)